molecular formula C21H23Br2N3O3 B11555295 (3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-ethylphenyl)butanamide

(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(2-ethylphenyl)butanamide

Cat. No.: B11555295
M. Wt: 525.2 g/mol
InChI Key: VATIJYVUQZUIKK-AFUMVMLFSA-N
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Description

The compound (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is a complex organic molecule characterized by its unique structure, which includes dibromo and methylphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE typically involves multiple steps:

    Formation of the Phenoxy Acetamide Intermediate: The initial step involves the reaction of 2,4-dibromo-5-methylphenol with chloroacetic acid to form 2-(2,4-dibromo-5-methylphenoxy)acetic acid. This intermediate is then converted to its corresponding acetamide by reacting with ammonia or an amine under controlled conditions.

    Coupling with Butanamide: The acetamide intermediate is then coupled with N-(2-ethylphenyl)butanamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethylphenyl groups.

    Reduction: Reduction reactions may target the imino and amido groups.

    Substitution: The dibromo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of dibromo and phenoxy groups suggests it could interact with biological macromolecules, possibly serving as a lead compound for drug development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structure suggests it might have activity against certain diseases, although further research is needed to confirm this.

Industry

In industrial applications, the compound could be used in the synthesis of specialty chemicals, polymers, or as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE is not fully understood. it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The dibromo and phenoxy groups may facilitate binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3E)-3-{[2-(2,4-DIBROMO-5-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-ETHYLPHENYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23Br2N3O3

Molecular Weight

525.2 g/mol

IUPAC Name

(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-(2-ethylphenyl)butanamide

InChI

InChI=1S/C21H23Br2N3O3/c1-4-15-7-5-6-8-18(15)24-20(27)10-14(3)25-26-21(28)12-29-19-9-13(2)16(22)11-17(19)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,27)(H,26,28)/b25-14+

InChI Key

VATIJYVUQZUIKK-AFUMVMLFSA-N

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C

Origin of Product

United States

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